REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([Cl:14])[CH:12]=[CH2:13]>C(OCC)(=O)C>[Cl-:14].[CH2:11]([N+:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:10])[CH3:1])[CH:12]=[CH2:13] |f:3.4|
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
CN(CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
42.4 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming within 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
7 d |
Name
|
|
Type
|
|
Smiles
|
[Cl-].C(C=C)[N+](C)(C)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |